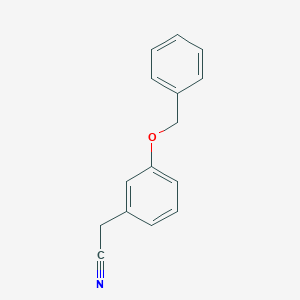

3-Benzyloxyphenylacetonitrile

Overview

Description

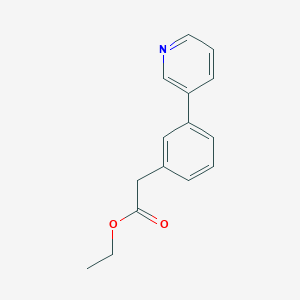

3-Benzyloxyphenylacetonitrile is a chemical compound with the molecular formula C15H13NO and a molecular weight of 223.28 . It appears as a white to light yellow powder or crystal .

Molecular Structure Analysis

The molecular structure of this compound consists of 15 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . Unfortunately, the specific details about the molecular structure such as bond lengths, bond angles, and conformation are not provided in the searched resources.Physical and Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a melting point range of 47.0 to 51.0 degrees Celsius and a boiling point of 175 degrees Celsius at 1 mmHg .Scientific Research Applications

Photocatalytic Degradation of Endocrine-Disrupting Chemicals

3-Benzyloxyphenylacetonitrile is related to benzophenone-3 (BP3), a UV filter with endocrine-disrupting effects. Research by Zúñiga-Benítez, Aristizábal-Ciro, and Peñuela (2016) explored the photocatalytic degradation of BP3 using titanium dioxide particles, considering variables like pH, catalyst and pollutant concentrations. This study suggests the potential use of similar compounds in removing pollutants from water through photocatalysis (Zúñiga-Benítez, Aristizábal-Ciro, & Peñuela, 2016).

Electrochemical Synthesis

This compound, akin to benzophenone, can be synthesized electrochemically. Batanero et al. (2003) demonstrated the electrochemical cyanomethylation of benzophenone in acetonitrile, yielding 3-phenylcinnamonitrile. This process uses the radical-anion of benzophenone as a base to form cyanomethylated products (Batanero, Sánchez-Sánchez, Montiel, Aldaz, & Barba, 2003).

Benzylic Oxidation with Chromium(VI) Oxide

Research by Yamazaki (1999) found that CrO3 is an efficient catalyst for benzylic oxidation in acetonitrile, applicable to compounds like this compound. This reaction converts substituted toluenes to corresponding benzoic acids and ketones (Yamazaki, 1999).

Electrochemical Behavior Study

Studying compounds related to this compound, Wang, Huang, and Liu (2004) examined the electrochemical behavior of epinephrine at a modified electrode. They observed varied redox peaks depending on pH, indicating potential applications in electrochemical analysis and synthesis (Wang, Huang, & Liu, 2004).

Mild Steel Corrosion Inhibition

Chafiq et al. (2020) studied compounds structurally similar to this compound for mild steel corrosion inhibition in acidic solutions. Their research implies the potential of related compounds in industrial applications to prevent corrosion (Chafiq, Chaouiki, Lgaz, Salghi, Bhaskar, Marzouki, Bhat, Ali, Khan, & Chung, 2020).

Anti-Cancer Activity

Madadi et al. (2016) synthesized and evaluated analogs of 2- and 3-phenylacetonitriles, related to this compound, for anti-cancer activities. They found potent anti-cancer activity in these analogs, highlighting the potential of this compound derivatives in cancer treatment (Madadi, Ketkar, Penthala, Bostian, Eoff, & Crooks, 2016).

HPLC Method for Sunscreen Determination

Kedor‐Hackmann et al. (2006) developed a high-performance liquid chromatographic method for determining sunscreens, including benzophenone-3, related to this compound. This indicates potential analytical applications for related compounds (Kedor‐Hackmann, De Lourdes Pérez González, Singh, & Santoro, 2006).

Inhibition of Hydrocarbon-Induced Neoplasia

Wattenberg and Loub (1978) studied the effects of indole-3-acetonitrile on hydrocarbon-induced neoplasia, indicating the potential of structurally similar compounds in cancer prevention research (Wattenberg & Loub, 1978).

Safety and Hazards

3-Benzyloxyphenylacetonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name |

2-(3-phenylmethoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c16-10-9-13-7-4-8-15(11-13)17-12-14-5-2-1-3-6-14/h1-8,11H,9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZFVIPFANUBDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334156 | |

| Record name | 3-Benzyloxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20967-96-8 | |

| Record name | 3-(Phenylmethoxy)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20967-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzyloxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone](/img/structure/B139715.png)

![Ethyl [4-(Benzyloxy)phenoxy]acetate](/img/structure/B139750.png)